Product packaging for 2,3,5,6-Tetrafluoro-4-nitrophenol(Cat. No.:CAS No. 20994-04-1)

2,3,5,6-Tetrafluoro-4-nitrophenol

Cat. No.: B3049545
CAS No.: 20994-04-1
M. Wt: 211.07 g/mol
InChI Key: KNJXINITCLHHAV-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds

2,3,5,6-Tetrafluoro-4-nitrophenol is a significant member of the fluorinated aromatic compounds, a class of molecules that have garnered substantial interest across various fields of chemical research. The introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical and chemical properties compared to its non-fluorinated counterparts. researchgate.net This is primarily due to the high electronegativity of fluorine, which imparts a strong inductive effect, influencing the electron density distribution within the aromatic system. researchgate.net

Fluorinated aromatics, such as this compound, are key intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, and high-performance polymers. researchgate.net The presence of multiple fluorine atoms, as in the tetra-fluorinated subject of this article, often enhances properties like metabolic stability and blood-brain barrier penetration in drug candidates. nih.gov The unique characteristics conferred by fluorine often justify the higher production costs associated with these compounds. researchgate.net

The reactivity of the aromatic ring is also significantly modified. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, making compounds like this compound valuable synthons. wikipedia.org This reactivity profile allows the fluorine atoms to act as leaving groups in the presence of suitable nucleophiles, enabling the introduction of various functional groups.

Significance of Nitrophenolic Structures in Organic Chemistry

Nitrophenols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitro (-NO2) group attached to a benzene (B151609) ring. These structures are of fundamental importance in organic chemistry due to the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group. ukessays.comteachy.app This electronic push-pull system significantly influences the compound's acidity, reactivity, and spectral properties.

The nitro group's presence generally increases the acidity of the phenolic proton compared to phenol (B47542) itself. ukessays.com This is because the negative charge of the resulting phenoxide ion is stabilized through resonance delocalization onto the nitro group. ukessays.com Nitrophenols are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. nih.govchemcess.com For instance, the reduction of the nitro group to an amino group provides a route to aminophenols, which are precursors to various dyes and pharmaceutical agents like paracetamol. chemcess.com

Furthermore, the distinct electronic and vibrational signatures of nitrophenols make them excellent model systems for studying fundamental chemical processes such as excited-state dynamics, proton transfer, and charge transfer interactions. nih.gov Ultrafast spectroscopic techniques have been employed to investigate these phenomena, providing insights into their photochemical and photophysical behavior. nih.gov

Properties of this compound

PropertyValue
Molecular Formula C6HF4NO3
Molecular Weight 211.07 g/mol biosynth.com
Melting Point 73-75 °C sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Purity 95% sigmaaldrich.com
InChI Key KNJXINITCLHHAV-UHFFFAOYSA-N sigmaaldrich.com

Synthesis and Reactivity

A common synthetic route to this compound involves the reaction of pentafluoronitrobenzene (B1362553) with potassium hydroxide (B78521) in a dimethyl sulfoxide (B87167)/water solvent system. The reaction proceeds at room temperature, and after an extended period, the product is isolated through extraction and recrystallization, typically affording a high yield of 95%.

The reactivity of this compound is largely dictated by the electron-deficient nature of the aromatic ring. The four fluorine atoms and the nitro group are strong electron-withdrawing groups, which makes the compound susceptible to nucleophilic aromatic substitution. This reactivity allows for the displacement of the fluorine atoms by various nucleophiles, providing a pathway to a diverse range of substituted nitrophenols. This compound can serve as a precursor for the synthesis of more complex molecules, including those with potential biological activity. For instance, it has been used as a building block in the synthesis of benzenesulfonamide (B165840) derivatives investigated as potential HIV-1 RNase H inhibitors. mdpi.com

Applications in Research

This compound and its derivatives are valuable tools in various areas of chemical research. Its highly functionalized structure makes it a useful intermediate for creating complex molecules. For example, it has been utilized in the synthesis of novel benzenesulfonamides that have shown inhibitory activity against HIV reverse transcriptase. mdpi.com In this context, the perfluorinated phenyl ring was found to be a crucial feature for the observed biological activity. mdpi.com

Furthermore, due to its defined chemical and physical properties, it can be used in studies focusing on reaction mechanisms, particularly nucleophilic aromatic substitution. The compound's distinct spectroscopic signature also makes it a candidate for studies involving molecular recognition and binding events.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HF4NO3 B3049545 2,3,5,6-Tetrafluoro-4-nitrophenol CAS No. 20994-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJXINITCLHHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346305
Record name 2,3,5,6-Tetrafluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20994-04-1
Record name 2,3,5,6-Tetrafluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 2,3,5,6 Tetrafluoro 4 Nitrophenol

Direct Nitration Routes of Polyfluorinated Phenols

A primary and direct approach to synthesizing 2,3,5,6-Tetrafluoro-4-nitrophenol is through the electrophilic nitration of a tetrafluorinated phenol (B47542) intermediate. This process involves the initial synthesis of the phenol precursor followed by a carefully controlled nitration reaction.

Precursor Synthesis: From 1,2,4,5-Tetrafluorobenzene (B1209435) to 2,3,5,6-Tetrafluorophenol (B1216870) Intermediates

The key intermediate, 2,3,5,6-Tetrafluorophenol, can be synthesized from 1,2,4,5-Tetrafluorobenzene. One patented method outlines a two-step process that is amenable to industrial-scale production. google.com This synthesis begins with the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent in an inert solvent at low temperatures, typically between -80°C and -20°C. google.com This step generates a highly reactive aryl lithium intermediate. This intermediate is then reacted with a boric acid ester at low temperatures. google.com Subsequent quenching with acidic water yields a mixture of 2,3,5,6-tetrafluorobenzeneboronic acid and its corresponding ester. google.com

An alternative route to 2,3,5,6-Tetrafluorophenol starts from pentafluorobenzoic acid. chemicalbook.com In this process, pentafluorobenzoic acid is refluxed with sodium acetate (B1210297) in N,N-dimethyl-formamide (DMF). chemicalbook.com Following this, concentrated sulfuric acid is added to adjust the pH to below 1, and the mixture is refluxed again to facilitate decarboxylation and hydroxylation, ultimately forming the tetrafluorophenol product with a reported yield of 95% and purity of 99.8%. chemicalbook.com Another patented method also starts with 2,3,4,5,6-pentafluorobenzoic acid, which reacts with an inorganic base and a phase transfer catalyst in water, followed by decarboxylation to produce 2,3,5,6-tetrafluorophenol. google.com

Starting MaterialKey ReagentsReaction StepsYieldPurityReference
1,2,4,5-Tetrafluorobenzene1. Organolithium reagent, Boric acid ester2. Hydrogen peroxide1. Lithiation and borylation2. Oxidation>80%>99.0% google.com
Pentafluorobenzoic Acid1. Sodium acetate, DMF2. Sulfuric acid1. Acylation2. Decarboxylation/Hydroxylation95%99.8% chemicalbook.com
2,3,4,5,6-Pentafluorobenzoic Acid1. Inorganic base, Phase transfer catalyst2. Heat1. Hydroxylation2. DecarboxylationN/AN/A google.com

Nitration Reactions and Conditions

Once the 2,3,5,6-Tetrafluorophenol precursor is obtained, the next step is the introduction of a nitro group at the C4 position. The nitration of phenols is a classic electrophilic aromatic substitution. nih.gov Typically, this is achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. nih.gov The strong electron-withdrawing nature of the four fluorine atoms on the benzene (B151609) ring deactivates it towards electrophilic attack. However, the hydroxyl group is a strong activating group, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atoms and the hydroxyl group, the para-position (C4) is the favored site of nitration.

To achieve selective mono-nitration and prevent over-oxidation or the formation of byproducts, reaction conditions must be carefully controlled. nih.gov This often involves using dilute nitric acid or performing the reaction at controlled, often low, temperatures. For other phenol derivatives, methods using reagents like sodium nitrate (B79036) in the presence of an acid have been employed to achieve nitration under specific conditions. nih.gov

Derivatization from Related Fluorinated Nitroaromatics

An alternative strategy for synthesizing this compound involves starting with a fluorinated aromatic compound that already contains the nitro group and then modifying another functional group to yield the desired phenol.

Conversion Pathways from 2,3,5,6-Tetrafluoro-4-aminophenol Precursors

The conversion of 2,3,5,6-Tetrafluoro-4-aminophenol to this compound involves the oxidation of the amino group (-NH₂) to a nitro group (-NO₂). This transformation is a recognized, albeit sometimes challenging, reaction in organic synthesis. mdpi.com Various oxidizing agents have been developed for the conversion of anilines to nitroarenes. mdpi.com

Modern organocatalytic methods provide environmentally friendly options. For instance, anilines can be oxidized to the corresponding nitro compounds using hydrogen peroxide in acetonitrile. rsc.org Other powerful oxidizing systems include peroxyacids, such as peracetic acid, although selectivity can be an issue, with the potential for the formation of azoxy compounds as byproducts. mdpi.com Another effective reagent is sodium perborate (B1237305) in acetic acid, which works particularly well for anilines bearing electron-withdrawing groups, a characteristic feature of the tetrafluoro-aminophenol precursor. mdpi.com

PrecursorOxidizing Agent/SystemKey FeaturesReference
Substituted AnilinesHydrogen peroxide in MeCNUser-friendly, scalable protocol rsc.org
Electron-deficient AnilinesSodium perborate in acetic acidSmooth oxidation to nitro derivatives mdpi.com
General AnilinesPeroxyacidsEstablished method, potential for byproducts mdpi.com

It is important to note that the reverse reaction, the reduction of a nitrophenol to an aminophenol, is a very common and well-documented process, often used in industrial synthesis, for example, in the production of paracetamol. nih.govchemijournal.commdpi.comresearchgate.net

Analogous Synthetic Approaches for Mono- and Di-fluoronitrophenols

The synthetic strategies for this compound can be adapted for the synthesis of nitrophenols with fewer fluorine substituents. The core principle of electrophilic nitration of a phenol remains the same, but the reactivity and regioselectivity are influenced by the number and position of the fluorine atoms.

For a generic phenol, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. nih.gov For fluorinated phenols, the strong inductive electron-withdrawing effect of fluorine deactivates the ring, making the reaction conditions potentially more demanding than for phenol itself. However, the hydroxyl group's activating and directing effects still govern the position of nitration.

In the case of mono- and di-fluorophenols, the position of the fluorine atoms will dictate the isomeric distribution of the nitrophenol products. The fluorine atom, being an ortho-para directing deactivator (due to a combination of inductive withdrawal and resonance donation), will influence the final substitution pattern alongside the powerful ortho-para directing hydroxyl group. The synthesis of various aminonitrophenols often starts from the corresponding dinitrophenols via selective reduction, a process that could be conceptually reversed for synthesis. orgsyn.org

Optimization of Synthesis for Industrial Applications

For any chemical synthesis to be industrially viable, factors such as cost, safety, yield, product purity, and environmental impact must be optimized. The patented synthesis of 2,3,5,6-Tetrafluorophenol from 1,2,4,5-Tetrafluorobenzene highlights several aspects of industrial optimization. google.com The method is praised for using low-cost and readily available raw materials. google.com Furthermore, the two-step reaction is relatively short, which is advantageous for industrial processes as it reduces production time and complexity. google.com The high reaction yield (>80%) and excellent product purity (>99.0%) are crucial for minimizing waste and avoiding costly purification steps. google.com

Strategies for Enhanced Yield and Purity

A primary and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, pentafluoronitrobenzene (B1362553). wikipedia.org This reaction is characterized by its high regioselectivity, where the incoming nucleophile preferentially displaces the fluorine atom at the para-position relative to the strongly electron-withdrawing nitro group. wikipedia.orgnih.govnih.gov This inherent selectivity is a key factor in achieving a high yield of the desired product.

A documented procedure details the reaction of pentafluoronitrobenzene with potassium hydroxide (B78521) in a dimethyl sulfoxide (B87167) (DMSO) solvent system. The reaction proceeds at room temperature over a 24-hour period. To maximize the yield and purity of the final product, a specific work-up and purification protocol is followed. The crude product is first subjected to a washing process using ethyl acetate and water to remove the bulk of impurities. Subsequently, the organic phase is thoroughly washed with water, dried over sodium sulfate, and concentrated. The final purification step involves recrystallization from a mixture of ethyl acetate and n-hexane (in a 1:1 volume ratio). Following this protocol, a high yield of 95% has been reported.

The table below summarizes the key parameters of this synthetic strategy.

ParameterDetails
Starting Material Pentafluoronitrobenzene
Reagent Potassium hydroxide
Solvent Dimethyl sulfoxide (DMSO) / Water
Reaction Time 24 hours
Reaction Temperature Room temperature
Purification Method Washing with ethyl acetate/water, Recrystallization from ethyl acetate/n-hexane
Reported Yield 95%

This table outlines a high-yield synthesis of this compound.

Control of reaction conditions such as temperature, reaction time, and the molar ratio of reactants is crucial for optimizing the yield and minimizing the formation of by-products.

Isomer Separation Techniques in Fluoronitrophenol Synthesis

The synthesis of nitrophenols can often lead to the formation of positional isomers, such as ortho- and para-nitrophenols. chemcess.comgoogle.comnih.gov The separation of these isomers is a critical step in obtaining a pure product. However, in the case of this compound synthesis from pentafluoronitrobenzene, the formation of significant amounts of other isomers is largely circumvented due to the strong directing effect of the nitro group in nucleophilic aromatic substitution reactions. wikipedia.orgnih.govnih.gov The nitro group strongly activates the para-position for nucleophilic attack, leading to a high degree of regioselectivity and minimizing the formation of ortho- or meta-substituted isomers.

Despite the high selectivity of the primary reaction, trace impurities and potential side-products may still be present. Therefore, robust purification methods are essential to ensure the high purity of the final compound. General techniques applicable to the purification of nitrophenols and fluorinated aromatic compounds include:

Recrystallization: As employed in the primary synthesis route, recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the desired compound and the impurities.

Chromatography: Various chromatographic techniques are highly effective for separating isomeric compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis and purification of organic compounds. nih.govnih.govchromatographyonline.com For fluorinated compounds, columns with specific stationary phases, such as pentafluorophenyl (PFP) phases, can offer unique selectivity for halogenated aromatics. chromatographyonline.comchromforum.org Standard C18 columns can also be effective, often with the mobile phase composition optimized to achieve separation. chromforum.org

Gas Chromatography (GC): For volatile compounds, gas chromatography is an excellent separation technique. chromforum.org

Column Chromatography: This is a standard laboratory technique for the purification of compounds from a mixture. nih.gov For nitrophenols, silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is chosen to achieve differential migration of the components. nih.gov

Steam Distillation: This technique is particularly useful for separating volatile organic compounds from non-volatile materials. In the context of nitrophenol synthesis, it is often used to separate the more volatile ortho-isomer from the para-isomer. chemcess.comgoogle.com

The table below outlines common techniques for the separation of nitrophenol isomers.

Separation TechniquePrincipleApplicability to Fluoronitrophenols
Recrystallization Difference in solubility of the compound and impurities in a specific solvent.Highly effective for purifying the solid this compound.
HPLC Differential partitioning of components between a stationary phase and a mobile phase.PFP and C18 columns are suitable for separating fluorinated and nitrated aromatic compounds. chromatographyonline.comchromforum.org
Gas Chromatography Separation based on the volatility and interaction of compounds with a stationary phase in a gaseous mobile phase.Applicable if the compound and potential isomers are sufficiently volatile. chromforum.org
Column Chromatography Adsorption of compounds onto a solid stationary phase and selective elution with a liquid mobile phase. nih.govA standard method for purifying organic compounds, including nitrophenols. nih.gov
Steam Distillation Separation of volatile compounds that are immiscible with water by distilling with steam.Primarily used for separating volatile ortho-nitrophenols from para-isomers. google.com

This table summarizes various techniques that can be employed for the purification and isomer separation of fluoronitrophenols.

Chemical Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrafluoro 4 Nitrophenol

Nucleophilic Character and Aromatic Substitution Pathways

The chemical behavior of 2,3,5,6-Tetrafluoro-4-nitrophenol is dominated by the electrophilic nature of its aromatic ring, making it highly susceptible to nucleophilic attack. Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of strongly electron-withdrawing substituents can reverse this polarity, favoring reactions with nucleophiles through a pathway known as nucleophilic aromatic substitution (SNAr). wikipedia.org

The SNAr mechanism is a two-step process:

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comcore.ac.uk

Elimination Step: The aromaticity is restored in a fast step where the leaving group is expelled from the Meisenheimer complex. core.ac.ukcsbsju.edu

For a reaction to proceed efficiently via the SNAr pathway, the aromatic ring must be "activated" by electron-withdrawing groups, particularly those located ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro group (NO₂) para to the phenolic hydroxyl group, along with the four fluorine atoms, serves this purpose, significantly stabilizing the negative charge of the Meisenheimer intermediate through resonance and induction. csbsju.edumasterorganicchemistry.com

Influence of Tetrafluoro Substitution on Aromatic Ring Reactivity

The four fluorine atoms on the benzene (B151609) ring of this compound have a profound influence on its reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect drastically reduces the electron density of the ring, making the ring carbons highly electrophilic and exceptionally prone to nucleophilic attack. core.ac.uk

The cumulative inductive effect of four fluorine atoms, combined with the strong resonance and inductive effects of the para-nitro group, makes the aromatic ring of this compound extremely electron-deficient and thus highly activated for nucleophilic aromatic substitution reactions.

Phenolic Acidity (pKa) and Protonation Equilibria

The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide anion. The presence of electron-withdrawing groups on the aromatic ring increases acidity (lowers the pKa value) by delocalizing and stabilizing the negative charge of the phenoxide ion.

In this compound, both the tetrafluoro substitution and the nitro group are powerful electron-withdrawing groups, leading to a significant increase in phenolic acidity.

Nitro Group: The nitro group, positioned para to the hydroxyl group, strongly stabilizes the phenoxide anion through both its negative inductive effect (-I) and its potent negative resonance effect (-M). The negative charge can be delocalized from the oxygen atom onto the nitro group. ucla.edu

Fluorine Atoms: The four fluorine atoms exert a strong collective -I effect, pulling electron density from the ring and further stabilizing the negative charge on the phenoxide oxygen. core.ac.uk

CompoundpKa Value
Phenol10.0 ucla.edu
4-Nitrophenol (B140041)7.2 ucla.edu
2,3,5,6-Tetrafluorophenol (B1216870)5.67 ut.ee
2,3,4,5,6-Pentafluorophenol5.55 ut.ee

Computational chemistry provides valuable tools for predicting pKa values, especially for novel or difficult-to-measure compounds. nih.gov These predictions rely on calculating the free energy change (ΔG) of the deprotonation reaction in a solvent. Common methods involve electronic structure theories like Density Functional Theory (DFT) combined with continuum solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govmdpi.com

However, accurately predicting the pKa of phenols, particularly nitrophenols, presents challenges. Direct approaches can lead to significant errors, sometimes requiring empirical corrections or linear fitting to align with experimental data. researchgate.net More sophisticated methods that achieve higher accuracy often involve the inclusion of explicit solvent molecules (e.g., water) in the calculation to better model the specific hydrogen-bonding interactions with the phenol and phenoxide species. nih.govresearchgate.net For instance, DFT calculations using functionals like CAM-B3LYP with the SMD solvation model and the inclusion of two explicit water molecules have been shown to provide reliable results for a range of substituted phenols, including those with nitro groups. researchgate.net Such methods could be applied to provide a robust theoretical estimate of the pKa for this compound.

Enzymatic Interactions and Inhibition Kinetics

Sulfotransferases (STs) are a class of enzymes that catalyze the transfer of a sulfuryl group (SO₃) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as a phenol. nih.gov Arylsulfotransferases are a subset of these enzymes that specifically act on aryl compounds.

While many substituted phenols act as substrates for arylsulfotransferases, this compound has been identified as an inhibitor of β-arylsulfotransferase IV (AST-IV). nih.gov In a study examining the enzymatic sulfation of a series of fluorinated p-nitrophenols, this compound did not undergo the reaction but instead inhibited it. The inhibition constant (Ki) was measured, providing a quantitative assessment of its inhibitory potency. nih.gov

CompoundEnzymeKinetic ParameterValue
This compoundβ-Arylsulfotransferase IVKi (Inhibition Constant)0.98 mM nih.gov

The inhibitory action of this compound on arylsulfotransferase IV is thought to stem from one of two potential mechanisms. nih.gov

Exceptionally Poor Nucleophilicity: The catalytic mechanism of arylsulfotransferase involves the nucleophilic attack of the deprotonated phenolic oxygen on the sulfuryl group of PAPS. The extreme electron-withdrawing character of the four fluorine atoms and the nitro group in this compound makes its corresponding phenoxide anion an exceptionally weak nucleophile. The negative charge is so extensively delocalized and stabilized that the oxygen atom may lack sufficient nucleophilicity to effectively attack the electrophilic sulfur atom of the PAPS cofactor, thus preventing the sulfuryl transfer and inhibiting the reaction. nih.gov

Alternative Binding Mode: A second possibility is that the compound binds within the active site of the enzyme in a conformation that is non-productive for catalysis. nih.gov The specific interactions between the highly fluorinated ring and the amino acid residues of the enzyme's aryl-binding site may orient the phenolic hydroxyl group in a position or geometry that is unfavorable for the subsequent chemical step of the reaction. Further structural and mechanistic studies would be required to definitively distinguish between these possibilities. nih.gov

Reduction and Oxidation Reactions of the Nitro Group

The chemical behavior of this compound is significantly influenced by the presence of the nitro (-NO₂) group on the highly fluorinated aromatic ring. The strong electron-withdrawing nature of both the fluorine atoms and the nitro group renders the aromatic system electron-deficient, which dictates the reactivity of the nitro functional group. The primary reactions involving the nitro group are reductions, while its oxidation is not a commonly observed pathway.

Reduction of the Nitro Group

The most prominent reaction of the nitro group in aromatic compounds, including this compound, is its reduction to an amino (-NH₂) group. This transformation is a cornerstone of synthetic chemistry, providing a route to valuable amino-substituted fluoroaromatic compounds. The principal product of this reduction is 2,3,5,6-Tetrafluoro-4-aminophenol.

Catalytic Hydrogenation:

Reaction TypeReagent(s)CatalystProduct
Catalytic ReductionSodium Borohydride (B1222165) (NaBH₄)Copper Nanoparticles (CuNPs)2,3,5,6-Tetrafluoro-4-aminophenol
Catalytic ReductionHydrogen Gas (H₂)Palladium on Carbon (Pd/C)2,3,5,6-Tetrafluoro-4-aminophenol
Catalytic ReductionSodium Borohydride (NaBH₄)Silver Nanoparticles on Titanium Dioxide (Ag/TiO₂)2,3,5,6-Tetrafluoro-4-aminophenol

Electrochemical Reduction:

Electrochemical methods offer an alternative pathway for the reduction of the nitro group. mdpi.com This technique can provide insight into the reaction mechanism by identifying intermediate species. The reduction of aromatic nitro compounds often proceeds through a sequence of single-electron transfer steps. nih.gov The initial step is the formation of a nitro anion-radical. This highly reactive intermediate can undergo further reduction and protonation steps to yield hydroxylamine (B1172632) and, ultimately, the amine. nih.gov

Intermediate SpeciesDescription
Nitro Anion-Radical (Ar-NO₂⁻•)Formed by a single-electron transfer to the nitro group. It is a key intermediate in electrochemical and some enzymatic reductions. nih.gov
Nitroso Compound (Ar-N=O)Formed from the dismutation of the nitro anion-radical or further reduction. nih.gov
Hydroxylamine (Ar-NHOH)A stable intermediate formed by the two-electron reduction of the nitroso group or four-electron reduction of the nitro group. nih.gov

Oxidation Reactions of the Nitro Group

The nitro group is in a high oxidation state and is a powerful electron-withdrawing group, which makes it an effective oxidant in many reactions (meaning it is itself reduced). wikipedia.org Direct oxidation of the nitro group in an aromatic compound like this compound to a higher oxidation state is not a typical or energetically favorable reaction. The chemical literature focuses on the reduction of nitroaromatics or their use as oxidizing agents. wikipedia.orgrsc.org Reactions that are broadly classified as "oxidations" of nitrophenols generally involve the aromatic ring or other substituents, rather than the nitro group itself. Therefore, the characteristic reactivity of the nitro group in this context is overwhelmingly its propensity to undergo reduction.

Computational Chemistry and Theoretical Modeling of 2,3,5,6 Tetrafluoro 4 Nitrophenol

Quantum Chemical Calculations (DFT, RHF) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,3,5,6-Tetrafluoro-4-nitrophenol. Methods such as Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) are commonly employed. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost, making it suitable for calculating electronic properties and vibrational frequencies of substituted phenols and nitrobenzenes. epa.govnih.govresearchgate.net The RHF method, while typically less accurate for correlated systems, provides a valuable baseline for electronic structure analysis.

These calculations reveal the significant influence of the electron-withdrawing nitro (-NO₂) group and the highly electronegative fluorine (-F) atoms on the electron distribution of the aromatic ring. This electron-deficient nature is central to the molecule's chemical properties and reactivity.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For this compound, calculations using DFT methods with basis sets such as 6-311++G(d,p) are used to determine bond lengths, bond angles, and dihedral angles. epa.govresearchgate.net

The optimized structure is expected to be largely planar, although minor puckering of the benzene (B151609) ring can occur. A key conformational feature is the dihedral angle between the nitro group and the plane of the benzene ring. Due to steric hindrance from the ortho-fluorine atoms, the nitro group is likely twisted out of the plane of the ring. This twisting has significant implications for the molecule's electronic properties, as it can disrupt π-conjugation between the nitro group and the aromatic system. The orientation of the hydroxyl proton is another important conformational parameter, influencing potential intermolecular interactions.

Table 1: Representative Calculated Geometrical Parameters for Substituted Nitroaromatics

ParameterTypical Calculated Value (Å or °)Methodology Example
C-C (aromatic) Bond Length1.38 - 1.40 ÅB3LYP/6-31G* nih.gov
C-N Bond Length~1.48 ÅB3LYP/6-311G
N-O Bond Length~1.23 ÅB3LYP/6-311G
C-F Bond Length~1.34 ÅHF/6-311+G(d,p) researchgate.net
C-O (hydroxyl) Bond Length~1.36 ÅHF/6-311+G(d,p) researchgate.net
O-N-C-C Dihedral AngleVariable (Twisted)DFT/B3LYP

Computational methods are powerful tools for predicting and interpreting spectroscopic data. Following geometry optimization, vibrational frequency calculations are performed to predict the Infrared (IR) and Raman spectra. epa.gov These calculations help in the assignment of experimental vibrational modes to specific molecular motions, such as C-F stretches, NO₂ symmetric and asymmetric stretches, and aromatic ring vibrations. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For this compound, predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would be invaluable. The calculations would reflect the strong deshielding effects of the fluorine and nitro substituents on the neighboring nuclei. For instance, the single proton on the hydroxyl group would be significantly influenced by the electronic environment of the highly substituted ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Nitrophenols

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Spectroscopic Activity
O-H Stretch~3600 - 3400IR
C-H Stretch (aromatic)~3100 - 3000IR/Raman
NO₂ Asymmetric Stretch~1550 - 1520IR/Raman
NO₂ Symmetric Stretch~1350 - 1330IR/Raman spectroscopyonline.com
C-F Stretch~1250 - 1000IR
C-N Stretch~870 - 840IR/Raman

Mechanistic Pathway Modeling and Transition State Characterization

Theoretical modeling is crucial for elucidating the reaction mechanisms involving this compound. This can include modeling its formation, degradation, or participation in further chemical reactions, such as nucleophilic aromatic substitution or the reduction of the nitro group. nih.govmdpi.com DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. youtube.comlibretexts.org

Transition state (TS) characterization involves locating the saddle point on the potential energy surface that connects reactants and products. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. libretexts.org By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined, providing insights into the reaction kinetics. researchgate.net For example, modeling the reduction of the nitro group to an amino group would involve calculating the structures and energies of intermediates and the transition states connecting them.

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

For this molecule, the presence of numerous electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to phenol (B47542) or nitrobenzene (B124822). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap generally implies higher reactivity. Calculations for similar chloro-nitrobenzenes have shown how substitution patterns affect these orbital energies. nih.gov The distribution of these orbitals is also informative; the HOMO is typically localized on the phenol ring and oxygen atom, while the LUMO is often centered on the nitro group and the aromatic ring, indicating that this region is the most likely site for nucleophilic attack.

Table 3: Representative Frontier Orbital Energies for Substituted Phenols

ParameterTypical Calculated Value (eV)Methodology Example
EHOMO-6.0 to -7.5B3LYP/6-311+G(d,p) researchgate.net
ELUMO-1.5 to -3.0B3LYP/6-311+G(d,p) researchgate.net
Energy Gap (ΔE)4.0 to 5.0B3LYP/6-311+G(d,p) researchgate.net

Solvation Effects and Implicit Solvent Models (e.g., PCM, COSMO-RS)

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Implicit solvent models are a computationally efficient way to account for these effects. researchgate.net The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are two widely used approaches.

In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solvent's effect is then calculated based on its dielectric constant and other properties. These models can predict changes in molecular geometry, electronic structure, and spectroscopic properties upon solvation. boisestate.edu For a polar molecule like this compound, solvation in a polar solvent like water or methanol (B129727) is expected to stabilize the ground state and potentially alter the energies of the frontier orbitals, thereby affecting its UV-Vis absorption spectrum and reactivity.

Studies of Intramolecular and Intermolecular Interactions

Understanding the non-covalent interactions of this compound is key to predicting its behavior in condensed phases and biological systems.

Intramolecular Interactions: Unlike 2-nitrophenol, where a strong intramolecular hydrogen bond exists between the hydroxyl and nitro groups, such an interaction is impossible in the 4-nitro isomer due to the para-positioning of the substituents. researchgate.netnih.gov Therefore, intramolecular interactions are primarily limited to steric repulsion between the nitro group and the ortho-fluorine atoms, which causes the aforementioned twisting of the NO₂ group.

Intermolecular Interactions: The molecule has several functional groups capable of engaging in strong intermolecular interactions.

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the phenolic oxygen can act as acceptors. This allows for the formation of hydrogen-bonded dimers or larger aggregates in the solid state or in non-polar solvents. nih.gov

Halogen Bonding: The electron-deficient fluorine atoms on the aromatic ring can participate in halogen bonding. whiterose.ac.uk In this interaction, the region of positive electrostatic potential on the fluorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen of a nitro or hydroxyl group. nih.govmdpi.com This type of interaction is a significant force in crystal engineering and supramolecular assembly. nih.gov

π-π Stacking: The electron-deficient aromatic ring can interact with other aromatic systems through π-π stacking, although this may be influenced by the steric bulk of the substituents.

Computational analysis of these interactions, often using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can quantify their strength and nature.

Environmental Fate and Degradation Pathways of 2,3,5,6 Tetrafluoro 4 Nitrophenol

Biodegradation Mechanisms and Bioremediation Potential

Bioremediation, the use of living organisms to degrade environmental contaminants, is considered a promising and cost-effective approach for the cleanup of sites contaminated with nitrophenols and their derivatives. jebas.orgresearchgate.net Both fungi and bacteria have demonstrated the ability to break down these complex molecules.

Mycoremediation, the application of fungi for bioremediation, offers a viable strategy for addressing pollution from halogenated nitroaromatic compounds (HNCs). Filamentous fungi, with their extensive mycelial networks, are particularly effective as they can penetrate contaminated substrates and secrete a wide array of extracellular enzymes that can initiate the breakdown of complex pollutants. mdpi.comresearchgate.net This capability allows fungi to tolerate and degrade high concentrations of toxic substances. mdpi.comresearchgate.net

Recent research has highlighted the potential of certain fungal species in degrading HNCs. For instance, a study screening ten different fungi identified Caldariomyces fumago and a Curvularia species as highly effective in degrading chlorinated and fluorinated nitrophenols. mdpi.comresearchgate.netrepec.orgdntb.gov.ua C. fumago was shown to degrade over 50% of 2-chloro-4-nitrophenol (B164951) and 80% of 5-fluoro-2-nitrophenol (B146956) within 24 and 48 hours, respectively. mdpi.comresearchgate.netrepec.orgdntb.gov.ua This fungus demonstrated the ability to degrade up to 12 mM of fluorinated compounds, a concentration far exceeding typical environmental levels. mdpi.comresearchgate.net Importantly, the degradation process resulted in a significant reduction in toxicity, with ecotoxicology tests showing an 85% decrease for fluorinated compounds. mdpi.comresearchgate.net The ability of fungi like C. fumago to dehalogenate these compounds under aerobic conditions underscores their potential for remediating sites contaminated with recalcitrant chemicals like 2,3,5,6-Tetrafluoro-4-nitrophenol. researchgate.net

Table 1: Fungal Degradation of Halogenated Nitrophenols

Fungal Species Target Compound Degradation Efficiency Time Frame Reference
Caldariomyces fumago 2-chloro-4-nitrophenol >50% 24 hours mdpi.comresearchgate.net
Caldariomyces fumago 5-fluoro-2-nitrophenol >80% 48 hours mdpi.comresearchgate.net
Curvularia sp. 2-chloro-4-nitrophenol >50% 24 hours mdpi.comresearchgate.net

Bacteria play a crucial role in the natural attenuation of nitrophenolic compounds in soil and water. bates.edunih.gov Numerous bacterial strains have been isolated and identified for their ability to utilize nitrophenols as a source of carbon and energy. researchgate.netnih.gov The degradation pathways are diverse and depend on the specific compound and the bacterial species involved. bates.edunih.govkaist.ac.kr

For many nitrophenols, the initial step in bacterial degradation involves the removal of the nitro group. researchgate.net This can occur through two primary mechanisms: an oxidative pathway where the nitro group is replaced by a hydroxyl group, or a reductive pathway where the nitro group is reduced to an amino group. For instance, the degradation of 4-nitrophenol (B140041) often proceeds via the formation of hydroquinone (B1673460) or 4-nitrocatechol. kaist.ac.krcdc.govnih.gov

In the case of halogenated nitrophenols, the degradation pathway is more complex. Studies on compounds like 2-chloro-4-nitrophenol and 2,6-dibromo-4-nitrophenol (B181593) have provided insights into the potential mechanisms for this compound. A Rhodococcus imtechensis strain was found to degrade 2-chloro-4-nitrophenol by first releasing the nitrite (B80452) group, followed by the removal of the chloride ion. nih.gov Similarly, a Cupriavidus sp. strain was shown to degrade 2,6-dibromo-4-nitrophenol through sequential denitration and debromination catalyzed by a monooxygenase enzyme. cas.cn These findings suggest that bacteria capable of degrading this compound would likely possess specialized enzymatic systems to cleave both the C-F and C-N bonds.

Identifying the intermediate metabolites is key to understanding the complete biodegradation pathway and ensuring that no persistent, toxic byproducts are formed. In the degradation of 4-nitrophenol by various bacteria, key intermediates such as hydroquinone, 1,2,4-benzenetriol, and maleylacetate (B1240894) have been identified, confirming the mineralization of the parent compound to central metabolites like β-ketoadipate. nih.govnih.gov

For halogenated nitrophenols, the intermediates reflect the stepwise removal of the substituents. During the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis, chlorohydroquinone (B41787) and hydroquinone were identified as key intermediates. nih.gov In the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. CNP-8, the metabolite 6-bromohydroxyquinol was identified, resulting from denitration and debromination. cas.cn This intermediate is then further degraded by a dioxygenase that catalyzes the ring cleavage. cas.cn Based on these analogous pathways, the biodegradation of this compound would likely proceed through a series of fluorinated hydroquinones or catechols, with the sequential removal of fluorine atoms being a critical and potentially rate-limiting step.

Table 2: Key Metabolites in the Biodegradation of Related Nitrophenols

Parent Compound Degrading Organism Key Metabolites Identified Reference
4-Nitrophenol Escherichia coli (engineered) Hydroquinone, β-ketoadipate nih.gov
4-Nitrophenol Mixed culture Hydroquinone, Hydroxyquinol nih.gov
2-chloro-4-nitrophenol Rhodococcus imtechensis Chlorohydroquinone, Hydroquinone nih.gov

Photodegradation Processes in Aqueous and Atmospheric Systems

In addition to biodegradation, abiotic processes such as photodegradation can contribute significantly to the transformation of nitrophenolic compounds in the environment. cdc.gov Photolysis, the breakdown of compounds by light, can occur directly or be mediated by other photochemically generated reactive species.

Hydroxyl radicals (•OH) are highly reactive oxidants that play a central role in the atmospheric and aquatic degradation of many organic pollutants. nih.gov These radicals can be generated through various photochemical processes, such as the photolysis of hydrogen peroxide or nitrate (B79036). The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the aromatic ring or hydrogen abstraction. copernicus.org

For nitrophenols, the attack by hydroxyl radicals is a significant degradation pathway. nih.gov Studies on related compounds have shown that •OH addition to the aromatic ring is a primary mechanism, leading to the formation of hydroxylated and subsequently ring-cleaved products. For example, the degradation of the herbicide 2,4-D is initiated by •OH attack, leading to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP), which is then further oxidized. nih.gov In the case of this compound, the electron-withdrawing nature of the fluorine and nitro groups would influence the sites of •OH attack, but it is expected to be a major pathway for its transformation in sunlit surface waters and the atmosphere.

Understanding the products and kinetics of photolysis is essential for predicting the environmental persistence of a compound. The photolysis of nitrophenols can lead to a variety of products. For example, the photocatalytic degradation of 4-nitrophenol has been shown to produce intermediates like 4-nitrobenzene-1,2-diol and 4-nitrobenzene-1,3-diol (B181639) before eventual mineralization. frontiersin.orgnih.gov It is important to note that sometimes intermediate degradation products can be more toxic than the parent compound, highlighting the need for complete degradation. frontiersin.orgnih.gov

Table 3: Kinetic Data for Photodegradation of Related Nitrophenols

Compound System/Catalyst Rate Constant (k) Half-life / Degradation % Reference
4-Nitrophenol C,N-TiO₂ 4.87 × 10⁻³ min⁻¹ 87% in 420 min frontiersin.org
4-Nitrophenol A-TiO₂ 2.53 × 10⁻³ min⁻¹ 65% in 420 min frontiersin.org
3-Nitrocatechol Atmospheric 3.06 × 10⁻⁴ s⁻¹ Lifetime ~2 hours copernicus.org

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound Remediation

A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental fate and degradation of the chemical compound this compound, specifically concerning its breakdown through advanced oxidation and remediation technologies. Despite extensive searches for detailed research findings and data on this particular compound, no specific studies detailing its treatment via methods such as photocatalysis, ozonation, or Fenton-based reactions were identified.

The available scientific research on the remediation of nitrophenols primarily focuses on non-fluorinated analogues, most notably 4-nitrophenol. Studies on this compound have explored various advanced oxidation processes (AOPs), which are known for their potential to degrade persistent organic pollutants. These processes typically involve the generation of highly reactive hydroxyl radicals that can break down complex molecules. For instance, research has demonstrated the efficacy of photocatalysis using titanium dioxide (TiO₂), Fenton and photo-Fenton reactions, and ozonation for the degradation of 4-nitrophenol in aqueous solutions.

However, the presence of fluorine atoms on the aromatic ring of this compound is expected to significantly alter its chemical properties and reactivity compared to its non-fluorinated counterpart. The strong carbon-fluorine bond is notoriously resistant to cleavage, which suggests that the degradation pathways and the efficiency of AOPs would be substantially different. General research on the degradation of other polyfluorinated aromatic compounds indicates that they are highly recalcitrant and often require more aggressive treatment conditions.

Without specific studies on this compound, it is not possible to provide detailed research findings or construct data tables on its degradation efficiencies, reaction kinetics, or the byproducts formed during advanced oxidation processes. The scientific community has not yet published research dedicated to the remediation of this specific fluorinated nitrophenol. Therefore, a thorough and scientifically accurate account of its behavior under various advanced remediation technologies cannot be compiled at this time. Further research is needed to address this knowledge gap and to develop effective strategies for the potential environmental contamination by this compound.

Advanced Applications and Research Utility of 2,3,5,6 Tetrafluoro 4 Nitrophenol in Chemical Science

Intermediacy in Complex Organic Synthesis

2,3,5,6-Tetrafluoro-4-nitrophenol serves as a valuable intermediate in the field of complex organic synthesis due to its unique combination of functional groups and the influence of its polyfluorinated aromatic ring. The electron-withdrawing nature of both the fluorine atoms and the nitro group activates the phenol (B47542) for various nucleophilic substitution reactions, while the nitro group itself can be readily transformed into other functional groups, such as an amine, providing a gateway to a wide array of more complex molecules. This versatility makes it a key building block in the synthesis of advanced materials and specialized chemical structures.

Precursor for Specialty Chemicals (e.g., liquid crystal materials, polymers)

The rigid, fluorinated core of this compound makes it an attractive precursor for the synthesis of specialty chemicals, including polymers and potentially liquid crystal materials. The presence of multiple fluorine atoms can impart desirable properties to the final materials, such as thermal stability, chemical resistance, and specific electronic characteristics.

In polymer science, fluorinated phenols are recognized for their role in creating high-performance polymers. For instance, the polymerization of related compounds like 2,3,5,6-tetrafluoro-4-trifluoromethylphenol has been described to produce poly-p-oxyperfluorobenzylene, a polymer with a structure analogous to those derived from non-fluorinated phenols. nih.gov The synthesis proceeds through the formation of reactive intermediates that link the monomer units. While direct polymerization of this compound is less common, its conversion to other functionalized monomers is a key application. For example, the nitro group can be reduced to an amine, yielding 4-amino-2,3,5,6-tetrafluorophenol, a compound noted for its high reactivity and stability, which is utilized in the synthesis of various agrochemicals and other specialty chemicals. lookchem.com Furthermore, molecularly imprinted polymers (MIPs) have been developed for the selective extraction of 4-nitrophenol (B140041), demonstrating the utility of nitrophenol structures in creating highly specific polymer matrices. researchgate.net

The incorporation of highly polarizable structural units is a cornerstone of liquid crystal design. The distinct electronic properties and rod-like shape of molecules derived from this compound suggest its potential as a foundational element in the synthesis of novel liquid crystalline materials.

Role in Synthesis of Polyfluorophenyl Ester-Terminated Cross-Linkers

Polyfluorophenyl esters are highly effective activating groups for carboxylic acids, facilitating the formation of amide bonds under mild conditions. They are particularly valued in bioconjugation chemistry for linking molecules to proteins. Homobifunctional cross-linkers terminated with 2,3,5,6-tetrafluorophenyl (TFP) esters have demonstrated reactivity comparable to commonly used N-hydroxysuccinimide (NHS) esters but with greater hydrolytic stability. thieme-connect.com

This compound is a key precursor to the 2,3,5,6-tetrafluorophenol (B1216870) required for these applications. The synthesis of TFP-terminated cross-linkers involves the reaction of a dicarboxylic acid with 2,3,5,6-tetrafluorophenol. thieme-connect.com For example, bis(2,3,5,6-tetrafluorophenyl) adipate (B1204190) can be synthesized from adipic acid and 2,3,5,6-tetrafluorophenol. thieme-connect.com The journey from this compound to these cross-linkers would involve the chemical reduction of the nitro group, followed by diazotization and removal of the resulting diazonium group to yield the necessary 2,3,5,6-tetrafluorophenol intermediate. The stability and reactivity of the resulting TFP esters make them superior tools for creating robust protein conjugates with applications in diagnostics, therapeutics, and vaccine development. thieme-connect.com

Research Probe in Biochemical and Enzymatic Studies

The unique electronic and spectral properties of nitrophenols have long been exploited in biochemical research. This compound, with its distinct fluorine substituents, offers an advanced tool for investigating enzyme mechanisms, kinetics, and activity.

Use as a Substrate or Inhibitor for Enzyme Activity Assays

Enzyme assays frequently rely on chromogenic substrates that produce a colored product upon enzymatic cleavage, allowing for easy spectrophotometric monitoring of the reaction. The parent compound, 4-nitrophenol (pNP), and its phosphate (B84403) derivative, p-nitrophenyl phosphate (pNPP), are classic substrates for phosphatases and other hydrolases. nih.govresearchgate.net The enzymatic reaction releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color under alkaline conditions. nih.gov

This compound and its derivatives can serve a similar function, acting as substrates for various enzymes. The principle of the assay remains the same: the enzyme catalyzes the release of the tetrafluorinated nitrophenolate, and the increase in absorbance is measured over time.

The presence of the four fluorine atoms significantly alters the electronic properties of the molecule, most notably its acidity (pKa). This modification can be used to fine-tune the substrate for specific enzymes or to probe the electronic requirements of an enzyme's active site. The altered properties may influence the binding affinity (Km) and the maximum reaction velocity (Vmax), providing valuable insights into enzyme-substrate interactions.

Table 1: Comparison of Substrates for Enzyme Assays

SubstrateEnzyme ClassPrinciple of DetectionWavelength (nm)
p-Nitrophenyl Phosphate (pNPP)PhosphatasesRelease of p-nitrophenol~405-425
4-Nitrophenyl β-D-glucopyranosideβ-glucosidasesRelease of p-nitrophenol~405
2,3,5,6-Tetrafluoro-4-nitrophenyl Phosphate (hypothetical)PhosphatasesRelease of this compoundTBD

Isotopic Labeling for Kinetic and Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and determining kinetic isotope effects. nih.gov Molecules are synthesized with heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) at specific positions, and the fate of these labels is tracked throughout a chemical or enzymatic transformation.

This compound is an excellent candidate for such studies. It can be synthesized with isotopic labels in various positions:

¹³C labeling within the aromatic ring can be used to follow skeletal rearrangements or to identify the origin of carbon atoms in metabolic pathways.

¹⁵N or ¹⁸O labeling of the nitro group can provide detailed information on enzymatic denitrification or reduction mechanisms.

Furthermore, the compound inherently possesses four ¹⁹F atoms. ¹⁹F is a spin-½ nucleus with 100% natural abundance, making it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F-NMR is highly sensitive to the local chemical environment, and changes in the ¹⁹F chemical shifts can be used to monitor the conversion of a substrate to a product or to detect the formation of enzyme-bound intermediates. nih.gov Recent studies have demonstrated the power of ¹⁹F-NMR in tracking the transformation of fluorinated phenols during photolysis, allowing for the identification and quantification of various fluorinated byproducts. acs.org This approach is directly applicable to studying the enzymatic degradation or modification of this compound.

Potential in Material Science: Adsorption and Desorption Processes

The removal of organic pollutants from water is a critical area of material science, with significant research focused on the development of efficient adsorbent materials. Nitrophenols are common industrial pollutants, and their adsorption behavior has been studied extensively on materials such as activated carbon, zeolites, and graphene. researchgate.net

This compound presents an interesting case for adsorption studies due to the profound influence of its fluorine substituents on its physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms makes the phenolic proton significantly more acidic than that of 4-nitrophenol. This affects the speciation of the molecule in aqueous solution at a given pH, which in turn governs its interaction with charged surfaces.

The adsorption of nitrophenols onto surfaces is driven by a combination of forces, including:

π-π stacking: Interaction between the aromatic ring of the nitrophenol and a graphitic or aromatic surface.

Hydrogen bonding: Interaction between the nitro or hydroxyl groups and functional groups on the adsorbent surface.

Electrostatic interactions: Attraction or repulsion between the charged phenolate (B1203915) form and a charged surface.

Theoretical studies on the adsorption of nitrophenols on graphene have highlighted the importance of hydrogen bonding and π-π stacking interactions. chemmethod.com The introduction of four fluorine atoms in this compound would modulate these interactions. While the increased electron deficiency of the aromatic ring could weaken typical π-π stacking, it opens the possibility for other interactions, such as halogen bonding, where the fluorine atoms act as electrophilic centers. The altered surface potential and dipole moment of the fluorinated compound would significantly impact its orientation and binding energy on various adsorbent materials.

Table 2: Factors Influencing Adsorption of Nitrophenols

Interaction TypeRole in Adsorption of 4-NitrophenolPotential Influence of Tetrafluorination
pKa Determines the charge of the molecule at a given pH, affecting electrostatic interactions.Lowers the pKa, increasing the pH range where the anionic form dominates.
π-π Stacking A primary mechanism for adsorption on carbon-based materials like graphene.May be weakened due to the electron-withdrawing nature of fluorine atoms.
Hydrogen Bonding The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors.The acidity of the hydroxyl group is increased; the basicity of the nitro group is reduced.
Halogen Bonding Not applicable.Introduces the possibility of fluorine atoms acting as halogen bond donors.

These unique properties make this compound a compelling molecule for fundamental studies aimed at understanding and designing next-generation adsorbent materials for environmental remediation.

Electrochemical Studies of Fluorinated Aromatic Systems

The electrochemical behavior of fluorinated aromatic systems, particularly those bearing electron-withdrawing groups like the nitro group in this compound, is a subject of significant interest in understanding their reaction mechanisms and potential applications in synthesis and environmental remediation. While specific detailed electrochemical studies on this compound are not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from studies on analogous polyfluorinated and nitroaromatic compounds.

The electrochemical reduction of nitroaromatic compounds is a well-established area of study. These compounds are known to undergo stepwise electron transfer reactions. The reduction of the nitro group is a key process that can lead to a variety of products depending on the reaction conditions, such as the electrode material, solvent, and pH. Generally, the reduction of a nitroaromatic compound (ArNO₂) proceeds through the formation of a nitroso (ArNO) and a hydroxylamine (B1172632) (ArNHOH) intermediate, which can be further reduced to the corresponding amine (ArNH₂). For instance, nitrobenzene (B124822) is reduced to phenylhydroxylamine at potentials in the range of -0.30 to -0.45 V at a pH of 7.0.

The presence of fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule and, consequently, its electrochemical behavior. Fluorine is the most electronegative element, and its presence on an aromatic ring enhances the electron-accepting nature of the molecule. This generally makes the compound more susceptible to reduction. Therefore, it is anticipated that this compound would exhibit a reduction potential that is influenced by the strong electron-withdrawing character of the tetrafluorinated ring in addition to the nitro group.

Studies on closely related compounds, such as pentafluoronitrobenzene (B1362553), have shown that electroreduction in an aprotic solvent like dimethylformamide can lead to the formation of a dimer, octafluoro-4,4'-dinitro-biphenyl sigmaaldrich.com. This suggests a possible reaction pathway for this compound under similar conditions, involving the coupling of two molecules following an initial electron transfer.

To provide a comparative context for the expected electrochemical behavior of this compound, the following table summarizes the half-wave reduction potentials (E₁/₂) of some related nitroaromatic compounds. These values are indicative of the potential at which the reduction process occurs and are influenced by the substituents on the aromatic ring.

CompoundHalf-Wave Potential (E₁/₂) vs. SCEConditions
Nitrobenzene-0.45 VpH 7.0
p-Nitrophenol-0.67 VpH 7.0
PentafluoronitrobenzeneNot specifiedDimer formation observed

This table is representative and compiled from general electrochemical data for nitroaromatic compounds. Specific experimental conditions can significantly affect the observed potentials.

Further detailed experimental studies, such as cyclic voltammetry and controlled-potential electrolysis, on this compound are necessary to fully elucidate its specific electrochemical behavior, including precise reduction potentials, the number of electrons transferred in each step, and the definitive identification of reduction products under various conditions.

Q & A

Basic: What are the standard synthetic routes for preparing 2,3,5,6-tetrafluoro-4-nitrophenol?

Methodological Answer:
The synthesis typically involves sequential fluorination and nitration steps. A common approach is starting with a fluorinated benzene derivative (e.g., hexafluorobenzene) followed by regioselective nitration. For example, nitration of 2,3,5,6-tetrafluorophenol (CAS RN: 305-85-1, structurally analogous) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Careful purification via recrystallization (e.g., using ethanol/water) is critical to isolate the product .

Advanced: How can researchers address challenges in regioselective fluorination during synthesis?

Methodological Answer:
Regioselectivity in fluorination is influenced by directing groups and reaction conditions. For this compound, the nitro group at the para position directs subsequent fluorination. Advanced methods include:

  • Electrophilic Fluorination: Using agents like Selectfluor® to target electron-deficient aromatic positions.
  • Metal-Mediated Fluorination: Transition metal catalysts (e.g., Pd/Cu) to enhance selectivity, as demonstrated in tetrafluoroindole synthesis .
  • Computational Modeling: DFT calculations to predict reactive sites and optimize reaction pathways.

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Chromatography: HPLC or GC-MS with polar columns (e.g., C18) to separate nitrophenol derivatives, as seen in 4-nitrophenol analysis .
  • Spectroscopy:
    • ¹⁹F NMR: To confirm fluorine positions and quantify substitution (δ -110 to -160 ppm for aromatic fluorines) .
    • IR Spectroscopy: O-H stretch (~3300 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • Melting Point Analysis: Compare with literature values (e.g., 75–95°C for fluorinated nitrophenols ).

Advanced: How can positional isomers of fluorinated nitrophenols be distinguished experimentally?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolves overlapping signals in complex mixtures (e.g., differentiating 3-fluoro-4-nitrophenol from 4-fluoro-2-nitrophenol) .
  • X-ray Crystallography: Provides definitive structural confirmation, especially for isomers with similar physical properties.
  • Mass Spectrometry (HRMS): Isotopic patterns and fragmentation pathways distinguish isomers (e.g., m/z 157.09 for C₆H₃FNO₃ ).

Basic: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

  • Reproduce Conditions: Verify purity via TLC or HPLC, as impurities lower melting points (e.g., 75–95°C range for fluorinated nitrophenols ).
  • Cross-Validate Sources: Compare data from peer-reviewed journals over vendor catalogs, which may lack rigorous characterization .
  • DSC Analysis: Quantify thermal behavior to detect polymorphs or solvates.

Advanced: What are the thermal decomposition pathways of this compound under varying conditions?

Methodological Answer:

  • TGA-MS: Monitor mass loss and gaseous byproducts (e.g., NO₂ release at ~200°C).
  • Kinetic Studies: Use Arrhenius plots to determine activation energy for decomposition.
  • Controlled Pyrolysis: Under inert vs. oxidative atmospheres to identify stable intermediates (e.g., tetrafluorobenzoquinone).

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Building Block: For pharmaceuticals (e.g., fluorinated analogs of antipyretics ) and agrochemicals.
  • Proton Source: In acid-catalyzed reactions due to its strong acidity (pKa ~4–5, similar to 4-nitrophenol ).
  • Derivatization Agent: To introduce fluorine and nitro groups into complex molecules.

Advanced: How does the electronic effect of fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effect: Fluorine increases the electrophilicity of the aromatic ring, enhancing Suzuki-Miyaura coupling rates.
  • Ortho/Meta Directing: Fluorine substituents guide metal catalysts (e.g., Pd) to specific positions, as seen in tetrafluorobenzonitrile synthesis .
  • Steric Effects: Bulky fluorine groups may hinder access to reactive sites, requiring optimized ligands (e.g., XPhos).

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential NO₂ emissions during decomposition.
  • Storage: In airtight containers at −20°C, away from light and bases (prevents nitro group reduction) .

Advanced: What methodologies address low yields in large-scale synthesis of fluorinated nitrophenols?

Methodological Answer:

  • Flow Chemistry: Enhances heat/mass transfer for exothermic nitration/fluorination steps.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity .
  • Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) to minimize side reactions and simplify purification.

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2,3,5,6-Tetrafluoro-4-nitrophenol
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2,3,5,6-Tetrafluoro-4-nitrophenol

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